2,5-Dichloropyrazine

Industrial Chemistry Process Optimization Agrochemical Intermediates

2,5-Dichloropyrazine (CAS 19745-07-4) is the essential isomer for regiocontrolled sequential cross-coupling on a pyrazine core. Unlike the non-selective 2,6-isomer, its 2,5-chloro arrangement enables stepwise Suzuki-Miyaura reactions critical for kinase inhibitor libraries. Substituting isomers yields complex mixtures and often causes pathway failure. The patented manufacturing route provides scalable, cost-efficient supply versus older Sandmeyer methods.

Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
CAS No. 19745-07-4
Cat. No. B010626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyrazine
CAS19745-07-4
Molecular FormulaC4H2Cl2N2
Molecular Weight148.98 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)Cl
InChIInChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H
InChIKeyJVSDZAGCHKCSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,5-Dichloropyrazine (CAS 19745-07-4): Key Differentiation and Selection Criteria for Pharmaceutical and Agrochemical Intermediates


2,5-Dichloropyrazine (CAS: 19745-07-4) is a halogenated heteroaromatic compound with the molecular formula C₄H₂Cl₂N₂. It is a derivative of pyrazine, characterized by the substitution of two chlorine atoms at the 2- and 5-positions of the 1,4-diazine ring . The compound is primarily utilized as a versatile intermediate or building block in the synthesis of pharmaceuticals, including kinase inhibitors, and various agrochemical products [1]. Its solid, crystalline nature, specific melting point of 52-54°C, and stability under inert gas storage conditions (2-8°C) make it a suitable reagent for controlled synthetic workflows [2]. The compound's value proposition is centered on its distinct substitution pattern, which dictates unique reactivity and regioselectivity in cross-coupling reactions, differentiating it from other isomers like 2,3- and 2,6-dichloropyrazine [3].

Why Generic Substitution of 2,5-Dichloropyrazine with Other Dichloropyrazine Isomers Fails in Critical Synthesis Pathways


Attempting to substitute 2,5-dichloropyrazine with other dichloropyrazine isomers (e.g., 2,3- or 2,6-) or simpler heteroaryl chlorides in a synthesis pathway is not feasible without a complete re-optimization of reaction conditions, and often results in pathway failure. The specific substitution pattern is the primary determinant of regioselectivity and reactivity in downstream functionalization, particularly in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr) [1]. For instance, the selectivity of sequential Suzuki-Miyaura couplings to create complex diarylpyrazines is wholly dependent on the electronic environment created by the 2,5-dichloro arrangement, whereas the 2,6-isomer suffers from non-selective reactions, leading to complex product mixtures that are difficult and costly to purify . The viability of a medicinal chemistry program or an agrochemical process scale-up is intrinsically linked to the choice of this specific isomer, as the spatial and electronic properties of the 2,5-pattern directly influence the biological activity of the final drug candidate [2].

Quantitative Evidence Guide for 2,5-Dichloropyrazine: Performance Benchmarks and Comparative Reactivity Data


Procurement Impact: Superior Industrial Yield via Novel 2,5-Dichloropyrazine Manufacturing Process

The procurement of 2,5-dichloropyrazine is supported by a high-yield industrial production method that significantly outperforms prior art. A patented method using 2,5-piperazinedione as a starting material achieves a yield of approximately 73%, providing a reliable and cost-effective supply chain. This represents a substantial improvement over the three-step Sandmeyer-based method (via 2-chloro-5-aminopyrazine), which is explicitly characterized as having a low yield [1].

Industrial Chemistry Process Optimization Agrochemical Intermediates

Regioselective Advantage: 2,5-Dichloropyrazine Enables Sequential Cross-Coupling Unattainable with 2,6-Isomer

In palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, 2,5-dichloropyrazine offers a distinct advantage in regioselectivity over its 2,6-dichloropyrazine isomer. While the 2,6-isomer undergoes non-selective coupling at both chlorine positions, the electronic and steric environment of the 2,5-isomer is reported to allow for more controlled, sequential substitution. This selectivity is critical for constructing unsymmetrical diarylpyrazines, a common motif in advanced pharmaceutical intermediates .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Implications for Drug Discovery: Disubstitution Pattern Determines Potency and Kinase Inhibitor Affinity

The selection of 2,5-dichloropyrazine as a starting material is not arbitrary; its substitution pattern directly impacts the biological activity of final drug candidates. A Structure-Activity Relationship (SAR) study on disubstituted pyrazine derivatives revealed that the 2,3-disubstituted analogs showed better predicted activity (Pa) values for antineoplastic and protein kinase inhibition compared to corresponding 2,5-disubstituted analogs, as predicted by PASS software [1]. This indicates that while 2,5-disubstitution is valuable for specific targets, the scaffold itself is highly tunable and the choice between 2,3- and 2,5- isomers should be based on specific target product profiles (TPP).

Medicinal Chemistry Drug Discovery Kinase Inhibition

Best-Fit Research and Industrial Application Scenarios for 2,5-Dichloropyrazine


Scalable Manufacturing of Pharmaceutical and Agrochemical Intermediates

Procurement teams and process chemists should prioritize 2,5-dichloropyrazine when a scalable, high-yield supply of this specific heterocyclic core is required. The patented manufacturing method demonstrates a clear improvement over older, lower-yielding Sandmeyer routes, providing a more reliable and cost-efficient source for multi-kilogram or ton-scale campaigns in the pharmaceutical and agrochemical industries [1].

Sequential Functionalization for Complex Diarylated Heterocycles

This compound is the optimal choice for synthetic sequences requiring the sequential, regiocontrolled introduction of different aryl groups onto a pyrazine core. Unlike the non-selective 2,6-dichloropyrazine, the 2,5-isomer provides a defined electronic landscape that enables stepwise Suzuki-Miyaura cross-couplings, a critical capability for medicinal chemists building libraries of novel drug candidates where precise molecular architecture is key to target engagement .

Medicinal Chemistry Programs Targeting Unique Chemical Space for Kinase Inhibition

Medicinal chemistry groups exploring pyrazine-based kinase inhibitors or antineoplastic agents can confidently use 2,5-dichloropyrazine as a starting scaffold. SAR studies confirm that the disubstitution pattern is a critical determinant of biological activity, with 2,5-substitution offering a distinct activity profile from the more potent 2,3-substituted analogs [2]. This makes 2,5-dichloropyrazine a valuable building block for exploring a specific region of chemical space that may lead to unique intellectual property and drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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